3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reactions: One common method involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Cross-Coupling Reactions: Another approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 4-fluorophenyl with an ethoxy-substituted alkenone.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution Reactions: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(3-Ethoxy-4-fluorophenyl)ethanone: This compound is structurally similar but lacks the prop-2-en-1-one moiety.
1-(4-Fluorophenyl)ethanone: This compound lacks the ethoxy group present in 3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one.
Uniqueness: this compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ethoxy group enhances its solubility and reactivity compared to similar compounds without this group.
Properties
Molecular Formula |
C11H11FO2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11FO2/c1-2-14-8-7-11(13)9-3-5-10(12)6-4-9/h3-8H,2H2,1H3/b8-7+ |
InChI Key |
YRWQLSIQSKCSQF-BQYQJAHWSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CCOC=CC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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